2-(1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile
CAS No.: 2098050-47-4
Cat. No.: VC3144525
Molecular Formula: C11H8F2N4
Molecular Weight: 234.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2098050-47-4 |
|---|---|
| Molecular Formula | C11H8F2N4 |
| Molecular Weight | 234.2 g/mol |
| IUPAC Name | 2-[2-(difluoromethyl)-5-pyridin-2-ylpyrazol-3-yl]acetonitrile |
| Standard InChI | InChI=1S/C11H8F2N4/c12-11(13)17-8(4-5-14)7-10(16-17)9-3-1-2-6-15-9/h1-3,6-7,11H,4H2 |
| Standard InChI Key | XAPQCEKCJNFBOR-UHFFFAOYSA-N |
| SMILES | C1=CC=NC(=C1)C2=NN(C(=C2)CC#N)C(F)F |
| Canonical SMILES | C1=CC=NC(=C1)C2=NN(C(=C2)CC#N)C(F)F |
Introduction
2-(1-(Difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile is a heterocyclic organic compound. It features a pyrazole core substituted with a difluoromethyl group, a pyridinyl moiety, and an acetonitrile functional group. These structural elements suggest its potential utility in medicinal chemistry, particularly as a scaffold for drug discovery due to its electronic and steric properties.
Structural Features
The compound contains:
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Pyrazole Ring: A five-membered aromatic ring with two adjacent nitrogen atoms, known for its bioactive properties.
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Difluoromethyl Group (-CF₂H): Enhances metabolic stability and lipophilicity, often improving pharmacokinetic profiles.
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Pyridin-2-yl Substituent: A nitrogen-containing aromatic ring that contributes to hydrogen bonding and electron delocalization.
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Acetonitrile Group (-CH₂CN): A polar functional group that may improve solubility and reactivity in chemical synthesis.
Synthesis Pathways
While specific synthetic routes for this compound are not explicitly detailed in the search results, similar compounds are synthesized through:
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Cyclization Reactions: Formation of the pyrazole ring via condensation of hydrazines with β-diketones or α,β-unsaturated carbonyl compounds.
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Functionalization: Introduction of the difluoromethyl group using reagents like difluorocarbene precursors or halogenation methods.
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Nitrile Incorporation: Reaction of intermediates with cyanide sources such as acetonitrile derivatives or alkali cyanides.
Analytical Characterization
To confirm the structure and purity of such compounds, the following techniques are typically employed:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: For identifying proton (H) and carbon (C) environments.
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Mass Spectrometry (MS): For molecular weight determination.
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Infrared (IR) Spectroscopy: For functional group analysis (e.g., C≡N stretch for nitriles).
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X-ray Crystallography: For precise three-dimensional structural elucidation.
Biological Significance
Compounds with similar structural frameworks often exhibit:
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Antimicrobial Activity: Pyrazoles are known to inhibit bacterial and fungal growth by targeting enzymes or membranes .
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Anti-inflammatory Properties: Difluoromethyl-pyrazoles have shown potential as inhibitors of enzymes like cyclooxygenase or lipoxygenase .
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Anticancer Potential: Pyridine-containing pyrazoles can disrupt signaling pathways in tumor cells .
Applications in Medicinal Chemistry
The presence of the difluoromethyl and pyridinyl groups suggests potential applications in:
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Drug Design: As a pharmacophore for enzyme inhibition or receptor modulation.
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Lead Optimization: Enhancing potency, selectivity, and pharmacokinetics through structural modifications.
Comparative Analysis with Related Compounds
| Feature | 2-(Difluoromethyl)-Pyrazole Derivatives | Other Pyrazole Derivatives |
|---|---|---|
| Stability | High due to difluoromethyl group | Moderate |
| Solubility | Improved by acetonitrile functionality | Variable |
| Biological Activity | Antimicrobial, anti-inflammatory | Antioxidant, anticancer |
| Synthetic Accessibility | Moderate | High |
Future Research Directions
To fully explore the potential of this compound:
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